molecular formula C13H18ClN3O B3017839 2-[3-(2-Aminoethyl)-4-methylindol-1-yl]acetamide;hydrochloride CAS No. 2248360-43-0

2-[3-(2-Aminoethyl)-4-methylindol-1-yl]acetamide;hydrochloride

Cat. No.: B3017839
CAS No.: 2248360-43-0
M. Wt: 267.76
InChI Key: OXVDEJNVSGNLQV-UHFFFAOYSA-N
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Description

2-[3-(2-Aminoethyl)-4-methylindol-1-yl]acetamide;hydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Aminoethyl)-4-methylindol-1-yl]acetamide;hydrochloride typically involves the reaction of 4-methylindole with 2-bromoethylamine under basic conditions to form the intermediate 2-(2-aminoethyl)-4-methylindole. This intermediate is then reacted with chloroacetyl chloride to yield the final product, this compound. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Aminoethyl)-4-methylindol-1-yl]acetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.

    Medicine: Explored for its potential use in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[3-(2-Aminoethyl)-4-methylindol-1-yl]acetamide;hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide;hydrochloride
  • 2-[3-(2-Aminoethyl)-6-methylindol-1-yl]acetamide;hydrochloride
  • 2-[3-(2-Aminoethyl)-7-methylindol-1-yl]acetamide;hydrochloride

Uniqueness

2-[3-(2-Aminoethyl)-4-methylindol-1-yl]acetamide;hydrochloride is unique due to the specific position of the methyl group on the indole ring, which can influence its biological activity and interactions with molecular targets. This positional variation can lead to differences in the compound’s efficacy and specificity in various applications.

Properties

IUPAC Name

2-[3-(2-aminoethyl)-4-methylindol-1-yl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.ClH/c1-9-3-2-4-11-13(9)10(5-6-14)7-16(11)8-12(15)17;/h2-4,7H,5-6,8,14H2,1H3,(H2,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVDEJNVSGNLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N(C=C2CCN)CC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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